Maxacalcitol-D6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

trans-(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3 |

InChI Key |

DTXXSJZBSTYZKE-OXMAATCFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Synonyms |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Maxacalcitol-D6: A Technical Guide for Researchers

For Research Use Only

This technical guide provides a comprehensive overview of the synthesis and purification of Maxacalcitol-D6, a deuterated analog of the vitamin D3 derivative, Maxacalcitol. Intended for researchers, scientists, and professionals in drug development, this document outlines a detailed, albeit representative, synthetic pathway and purification protocol. This compound serves as a valuable internal standard for pharmacokinetic and metabolism studies of Maxacalcitol due to its nearly identical chemical and physical properties to the parent compound, with the key difference being its increased mass from the six deuterium (B1214612) atoms. This mass difference allows for clear differentiation in mass spectrometry-based analyses.

Overview of Maxacalcitol and its Deuterated Analog

Maxacalcitol (22-oxacalcitriol) is a synthetic analog of calcitriol, the active form of vitamin D3. It exhibits a high affinity for the vitamin D receptor (VDR) and is used in the treatment of secondary hyperparathyroidism and psoriasis.[1][2] The introduction of six deuterium atoms at the terminal end of the side chain (positions 26 and 27) creates this compound, a stable isotope-labeled version ideal for use in quantitative bioanalytical assays.

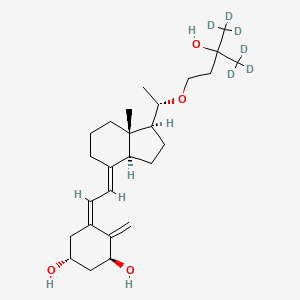

Chemical Structure of this compound:

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthetic strategy. This approach involves the separate synthesis of two key fragments: an A-ring synthon and a CD-ring/side-chain synthon. These fragments are then coupled, typically via a Wittig-Horner reaction, to form the complete carbon skeleton of the target molecule. The deuterium atoms are introduced during the synthesis of the side-chain portion of the CD-ring fragment using a deuterated reagent.

Synthesis of the Deuterated Side-Chain Precursor

The critical step in synthesizing this compound is the construction of the deuterated side chain. This is typically achieved by reacting a suitable precursor, such as an ester or an aldehyde derived from the CD-ring fragment, with a deuterated Grignard reagent.

Experimental Protocol: Grignard Reaction for Deuterium Incorporation

-

Preparation of Deuterated Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of deuterated methyl iodide (CD3I) in anhydrous diethyl ether to the magnesium turnings with gentle stirring. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. Stir the mixture until the magnesium is consumed, yielding a solution of methyl-d3-magnesium iodide (CD3MgI).

-

Reaction with CD-Ring Precursor: In a separate flame-dried flask under argon, dissolve the CD-ring precursor (e.g., an ester-functionalized Grundmann's ketone derivative) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the prepared CD3MgI solution to the cooled solution of the CD-ring precursor via a cannula.

-

Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated CD-ring/side-chain fragment.

Convergent Synthesis via Wittig-Horner Reaction

The deuterated CD-ring/side-chain ketone is then coupled with an appropriate A-ring phosphine (B1218219) oxide synthon.

Experimental Protocol: Wittig-Horner Coupling

-

Preparation of the Ylide: In a flame-dried flask under argon, dissolve the A-ring phosphine oxide in anhydrous THF and cool to -78 °C. Add a strong base, such as n-butyllithium, dropwise to generate the corresponding red-colored ylide.

-

Coupling Reaction: To the ylide solution, add a solution of the deuterated CD-ring/side-chain ketone in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 4-6 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Deprotection: The coupled product, which typically contains protecting groups on the hydroxyl functions, is then subjected to a deprotection step. For silyl (B83357) protecting groups (e.g., TBS), a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is commonly used. The reaction is stirred at room temperature until complete deprotection is observed by thin-layer chromatography (TLC). The crude this compound is then purified.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and diastereomers. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Purification

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, is typically used. For example, an isocratic mobile phase of 80:20 (v/v) methanol:water.

-

Flow Rate: A flow rate of 2-4 mL/min is appropriate for a semi-preparative column.

-

Detection: UV detection at a wavelength of approximately 265 nm is effective for vitamin D analogs.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for the Synthesis of this compound

| Reaction Step | Starting Material | Product | Representative Yield (%) |

| Deuterium Incorporation | CD-Ring Ester Precursor | Deuterated CD-Ring Fragment | 75-85 |

| Wittig-Horner Coupling | A-Ring Phosphine Oxide & Deuterated CD-Ring Ketone | Protected this compound | 60-70 |

| Deprotection | Protected this compound | Crude this compound | 90-95 |

| Overall | - | Purified this compound | 40-50 |

Table 2: Purity and Characterization of Final Product

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV (265 nm) | ≥ 98% |

| Isotopic Purity | LC-MS | ≥ 98% D6 |

| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry | Consistent with the structure of this compound |

Visualization of Workflow and Signaling Pathway

Synthesis Workflow

Caption: Convergent synthesis workflow for this compound.

Maxacalcitol Signaling Pathway

Caption: Maxacalcitol's mechanism of action via the VDR signaling pathway.[1]

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Functions of Deuterated Vitamin D3 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone crucial for calcium homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation.[1] Its therapeutic potential in hyperproliferative and autoimmune diseases is, however, limited by its calcemic side effects at pharmacological doses.[2] This has driven the development of synthetic vitamin D3 analogs with improved therapeutic indices. A promising strategy in this endeavor is the selective incorporation of deuterium, a stable isotope of hydrogen, into the vitamin D3 molecule. This in-depth technical guide explores the core biological functions of deuterated vitamin D3 analogs, focusing on their enhanced therapeutic properties, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Enhanced Biological Activity of Deuterated Vitamin D3 Analogs

Strategic deuteration of vitamin D3 analogs, particularly at metabolically active sites, can significantly enhance their biological efficacy. This is primarily attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down the rate of enzymatic degradation compared to the carbon-hydrogen (C-H) bond. This leads to increased metabolic stability, a longer biological half-life, and consequently, a more potent and sustained therapeutic effect.

A notable class of deuterated vitamin D3 analogs are the "Gemini" compounds, which are characterized by the presence of two side chains at the C-20 position. Several of these Gemini analogs, further modified with deuterium, have demonstrated exceptionally potent anti-cancer properties.[3]

Quantitative Data on Anti-Proliferative Activity

The enhanced potency of deuterated Gemini vitamin D3 analogs is evident in their significantly lower half-maximal effective dose (ED50) values for inhibiting the clonal growth of various cancer cell lines compared to the native 1,25(OH)₂D₃.

| Cell Line | Cancer Type | 1,25(OH)₂D₃ ED₅₀ (M) | BXL-01-0120 ED₅₀ (M) | Fold Increase in Potency |

| HL-60 | Myeloid Leukemia | 5.29 x 10⁻¹⁰ | 1.00 x 10⁻¹² | 529 |

| LNCaP | Prostate Cancer | 1.80 x 10⁻¹⁰ | 1.00 x 10⁻¹¹ | 18 |

| PC-3 | Prostate Cancer | 1.95 x 10⁻⁹ | 1.00 x 10⁻¹² | 1951 |

| H520 | Lung Cancer | 2.84 x 10⁻⁹ | 1.00 x 10⁻¹¹ | 284 |

| HT-29 | Colon Cancer | 6.00 x 10⁻¹¹ | 1.00 x 10⁻¹² | 60 |

| MCF-7 | Breast Cancer | 7.80 x 10⁻¹¹ | 1.00 x 10⁻¹² | 78 |

Data summarized from a study on novel deuterated Gemini-vitamin D3 analogs.[3]

Core Signaling Pathways and Mechanisms of Action

Deuterated vitamin D3 analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of the analog to VDR initiates a cascade of molecular events that modulate gene expression.

The enhanced stability of deuterated analogs leads to a more sustained activation of this pathway. Furthermore, structural modifications in Gemini analogs may also influence the interaction with co-regulatory proteins, further modulating the transcriptional output. One of the key mechanisms contributing to the increased potency of these analogs is the inhibition of their own catabolism, which is primarily mediated by the enzyme Cytochrome P450 24A1 (CYP24A1).

Experimental Protocols

Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (Radioligand)

-

Test compound (deuterated vitamin D3 analog)

-

Unlabeled 1α,25(OH)₂D₃ (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 1α,25(OH)₂D₃.

-

In a microtiter plate, add assay buffer, recombinant VDR, and either the test compound, unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or buffer (for total binding).

-

Add [³H]-1α,25(OH)₂D₃ to all wells at a final concentration at or below its Kd.

-

Incubate at 4°C for 4-18 hours to reach equilibrium.

-

Separate bound from free radioligand using either hydroxylapatite slurry (followed by centrifugation and washing) or vacuum filtration through glass fiber filters.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HL-60, MCF-7)

-

Complete cell culture medium

-

Deuterated vitamin D3 analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with various concentrations of the deuterated vitamin D3 analog and a vehicle control.

-

Incubate for the desired treatment period (e.g., 72-96 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the analog to determine the IC₅₀ value.

CYP24A1 Inhibition Assay (In Vitro Metabolism Assay)

This assay evaluates the metabolic stability of the deuterated analog and its potential to inhibit the CYP24A1 enzyme.

Materials:

-

Human recombinant CYP24A1 enzyme

-

NADPH regenerating system

-

Deuterated vitamin D3 analog

-

A known CYP24A1 substrate (e.g., 1,25(OH)₂D₃)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the deuterated vitamin D3 analog at various concentrations with the human recombinant CYP24A1 enzyme in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

After a specific incubation time at 37°C, add a known CYP24A1 substrate.

-

Continue the incubation for a defined period.

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Analyze the formation of the metabolite of the known substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition of substrate metabolism at each concentration of the deuterated analog to determine the IC₅₀ value. To assess the metabolic stability of the deuterated analog itself, it can be incubated with the enzyme system, and its disappearance over time can be monitored by LC-MS/MS to determine its half-life (t₁/₂).

Pharmacokinetics and Reduced Calcemic Effects

A significant advantage of many deuterated vitamin D3 analogs is their reduced calcemic activity compared to 1,25(OH)₂D₃. While specific pharmacokinetic data for many deuterated analogs are not extensively available in the public literature, the principle of increased metabolic stability suggests a longer in vivo half-life and altered clearance. For instance, in vivo studies with certain deuterated Gemini analogs in mice have shown a lack of hypercalcemia at doses that were effective in inhibiting tumor growth, whereas equivalent anti-proliferative doses of 1,25(OH)₂D₃ resulted in significant hypercalcemia.[3] This dissociation between the anti-proliferative and calcemic effects is a critical attribute for the development of safer and more effective vitamin D-based therapies.

Conclusion

Deuterated vitamin D3 analogs, particularly the Gemini class of compounds, represent a significant advancement in the field of vitamin D-based therapeutics. Their enhanced biological activity, stemming from increased metabolic stability, results in potent anti-proliferative and pro-differentiating effects at concentrations that exhibit reduced calcemic side effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of these promising compounds. Further in-depth pharmacokinetic and in vivo efficacy studies are warranted to fully elucidate their clinical utility in oncology and other therapeutic areas.

References

- 1. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Gemini-vitamin D3 Analogs Have Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Maxacalcitol-D6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Maxacalcitol-D6, a deuterated analog of the vitamin D3 derivative, Maxacalcitol. This document outlines its chemical properties, mechanism of action, and key experimental findings to support its application in research and drug development.

Core Compound Details

This compound is the deuterated form of Maxacalcitol, a potent vitamin D receptor (VDR) agonist. Deuteration can offer advantages in certain research applications, such as in metabolic stability studies.

| Property | Value | Source(s) |

| CAS Number | 2070009-38-8 | [1] |

| Molecular Formula | C26H36D6O4 | [2] |

| Molecular Weight | 424.65 g/mol | [2][3][4] |

Mechanism of Action

Maxacalcitol exerts its biological effects primarily through its high affinity for the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. The binding of Maxacalcitol to the VDR initiates a cascade of molecular events that modulate the expression of numerous genes involved in a variety of physiological processes.

VDR-Mediated Genomic Signaling

The primary mechanism of action for Maxacalcitol is the classical genomic signaling pathway. Upon entering the cell, Maxacalcitol binds to the VDR in the nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune responses.

Therapeutic Applications and Investigated Effects

Maxacalcitol has been investigated for its therapeutic potential in conditions characterized by cellular hyperproliferation and dysregulation of calcium homeostasis, notably psoriasis and secondary hyperparathyroidism.

Psoriasis

In the context of psoriasis, an autoimmune condition characterized by hyperproliferation of keratinocytes, Maxacalcitol's activation of the VDR in skin cells leads to the inhibition of proliferation and the promotion of differentiation, thereby alleviating psoriatic lesions. Furthermore, Maxacalcitol modulates the local immune response by downregulating the expression of pro-inflammatory cytokines such as IL-17 and IL-23, which are key drivers of psoriatic inflammation.

Secondary Hyperparathyroidism

In patients with chronic kidney disease, secondary hyperparathyroidism is a common complication characterized by elevated levels of parathyroid hormone (PTH). Maxacalcitol effectively suppresses the synthesis and secretion of PTH by binding to the VDR in the parathyroid glands, which in turn diminishes PTH gene expression. This action helps to manage the associated disturbances in calcium and phosphate metabolism.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of Maxacalcitol. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Assay for Proliferation

Objective: To assess the anti-proliferative effects of Maxacalcitol on a human pancreatic cancer cell line (BxPC-3).

Methodology:

-

Cell Culture: Culture BxPC-3 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Maxacalcitol or vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).

-

Proliferation Assay: Assess cell proliferation using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of cell proliferation compared to the vehicle control.

In Vivo Model of Secondary Hyperparathyroidism

Objective: To evaluate the efficacy of Maxacalcitol in a rat model of secondary hyperparathyroidism.

Methodology:

-

Animal Model: Induce secondary hyperparathyroidism in Sprague-Dawley rats through 5/6 nephrectomy and a high-phosphate, low-calcium diet for a period of 8 weeks.

-

Treatment Groups: Divide the rats into treatment groups: a vehicle control group and a group receiving intravenous administration of Maxacalcitol.

-

Administration: Administer Maxacalcitol or vehicle intravenously for a specified duration (e.g., 4 weeks).

-

Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum intact PTH, calcium, and phosphorus levels.

-

Tissue Analysis: Harvest the parathyroid glands for analysis of VDR and calcium-sensing receptor (CaSR) expression levels and for histomorphometric analysis of bone to assess for improvements in osteitis fibrosa.

References

In Vitro Dynamics of Maxacalcitol and its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of in vitro studies involving the vitamin D analog Maxacalcitol and its related compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the cellular and molecular mechanisms of these compounds, with a focus on their anti-proliferative, pro-differentiative, and immunomodulatory effects. The guide presents quantitative data in structured tables, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of the current research landscape.

Core Mechanisms of Action: VDR-Mediated Signaling

Maxacalcitol and its analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of these ligands to VDR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

The Genomic Pathway: A Transcriptional Regulator

The classical and most well-understood mechanism of action is the genomic pathway. Upon entering the cell, Maxacalcitol binds to the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3] This interaction modulates the transcription of numerous genes involved in cell proliferation, differentiation, and immune response.[4] For instance, in pancreatic cancer cell lines, this pathway leads to the upregulation of cyclin-dependent kinase inhibitors p21 and p27, resulting in a G1 phase cell cycle arrest.[5]

References

- 1. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of vitamin D analog-induced heterodimerization of vitamin D receptor with retinoid X receptor using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ej-med.org [ej-med.org]

An In-Depth Technical Guide to the Vitamin D Receptor (VDR) Binding Affinity of Maxacalcitol-D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the VDR binding affinity of Maxacalcitol, placed in context with the endogenous ligand Calcitriol. It includes detailed experimental protocols for assessing VDR binding and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: VDR Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following table summarizes the available VDR binding affinity data for Maxacalcitol and Calcitriol.

| Compound | Common Name/Synonym | VDR Binding Affinity (Relative to Calcitriol) | Notes |

| Maxacalcitol-D6 | - | Comparable to Maxacalcitol | Direct experimental data is not available. Deuteration is not expected to significantly alter receptor binding affinity. |

| Maxacalcitol | 22-Oxacalcitriol (OCT) | Comparable to or slightly lower than Calcitriol | A potent synthetic VDR agonist. |

| Calcitriol | 1α,25-dihydroxyvitamin D3 | High Affinity (Endogenous Ligand) | The natural, high-affinity ligand for the VDR, serving as the benchmark for comparison. |

Experimental Protocols: Competitive Radioligand Binding Assay for VDR Affinity

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. This is achieved by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the Vitamin D Receptor.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

-

Test Compound: this compound, prepared in serial dilutions.

-

Reference Compound: Unlabeled Calcitriol and Maxacalcitol, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of unlabeled Calcitriol.

-

Assay Buffer: For example, TEGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, the VDR preparation, and the serially diluted test compound or control.

-

Radioligand Addition: Add the radiolabeled Calcitriol to each reaction.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Method: Add HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet to remove unbound radioligand.

-

Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer.

-

-

Quantification: Add scintillation cocktail to the washed HAP pellet or the filter and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled Calcitriol) from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

VDR Genomic Signaling Pathway

The binding of a ligand like this compound to the VDR initiates a cascade of events leading to the regulation of gene expression. This genomic signaling pathway is a cornerstone of vitamin D's physiological effects.

Caption: VDR Genomic Signaling Pathway initiated by ligand binding.

Experimental Workflow for VDR Competitive Binding Assay

The following diagram outlines the logical steps involved in determining the VDR binding affinity of a test compound using a competitive binding assay.

Caption: Workflow of a VDR competitive binding assay.

Unraveling the Non-Calcemic Actions of Maxacalcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maxacalcitol (B1676222), a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, has garnered significant attention for its potent biological activities with a notably reduced risk of hypercalcemia compared to its parent compound. This key characteristic allows for the exploration of its non-calcemic effects, which are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression in a wide array of tissues. This technical guide provides an in-depth exploration of the core non-calcemic effects of Maxacalcitol, focusing on its antiproliferative, differentiation-inducing, immunomodulatory, and pro-apoptotic properties. The information presented herein is intended to support further research and drug development efforts in oncology, dermatology, and immunology.

Antiproliferative and Pro-Differentiative Effects

Maxacalcitol exerts significant antiproliferative and pro-differentiative effects on various cell types, particularly in the context of hyperproliferative disorders such as psoriasis and certain cancers.

Inhibition of Keratinocyte Proliferation and Induction of Differentiation

In the treatment of psoriasis, a condition characterized by keratinocyte hyperproliferation, Maxacalcitol has demonstrated significant efficacy. It inhibits the proliferation of normal human keratinocytes in a concentration-dependent manner, with maximal effects observed at 10⁻⁷ M[1]. Furthermore, it promotes keratinocyte differentiation by inducing the expression of key differentiation markers, involucrin (B1238512) and transglutaminase 1, at both the mRNA and protein levels[1].

Table 1: Effect of Maxacalcitol on Keratinocyte Proliferation and Differentiation

| Parameter | Cell Type | Maxacalcitol Concentration | Observed Effect | Reference |

| Proliferation | Normal Human Keratinocytes (NHK) | 10⁻¹⁰ M - 10⁻⁷ M | Concentration-dependent decrease in proliferation | [1] |

| Differentiation Marker (Involucrin) | Normal Human Keratinocytes (NHK) | Not specified | Induction of mRNA and protein expression | [1] |

| Differentiation Marker (Transglutaminase 1) | Normal Human Keratinocytes (NHK) | Not specified | Induction of mRNA and protein expression | [1] |

Antiproliferative Activity in Cancer Cells

Maxacalcitol has also shown promise as an anticancer agent by inhibiting the proliferation of various cancer cell lines. In pancreatic cancer cells, Maxacalcitol treatment leads to a marked inhibition of proliferation and induces a G1 phase cell cycle arrest[2][3]. This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27[2].

Table 2: Antiproliferative Effects of Maxacalcitol on Pancreatic Cancer Cells

| Cell Line | Maxacalcitol Concentration | Effect on Proliferation | Effect on Cell Cycle | Key Molecular Changes | Reference |

| BxPC-3 | Not specified | Significant inhibition | G1 phase arrest | Upregulation of p21 and p27 | [2][3] |

| Other responsive pancreatic cancer cell lines | Not specified | Marked inhibition | G1 phase arrest | Upregulation of p21 and p27 | [2][3] |

| Hs 766T (non-responsive) | Not specified | No significant inhibition | No G1 phase arrest | No change in p21 and p27 | [2] |

Experimental Protocol: Cell Proliferation Assay (MTT Method)

A common method to assess the antiproliferative effects of Maxacalcitol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells (e.g., pancreatic cancer cells, keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Maxacalcitol or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Protocol: Western Blotting for p21 and p27

-

Cell Lysis: Treat cells with Maxacalcitol, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21 and p27.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunomodulatory Effects

Maxacalcitol exhibits potent immunomodulatory properties, primarily by suppressing pro-inflammatory responses and promoting a more tolerogenic immune environment. These effects are particularly relevant in the context of autoimmune diseases like psoriasis.

Induction of Regulatory T Cells (Tregs) and Suppression of Pro-inflammatory Cytokines

In a mouse model of psoriasiform skin inflammation, topical application of Maxacalcitol was shown to induce the infiltration of Foxp3+ regulatory T cells (Tregs) and increase the expression of the anti-inflammatory cytokine IL-10[4]. Concurrently, Maxacalcitol downregulated the expression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis, including IL-17A, IL-17F, and IL-23p19[4].

Table 3: Immunomodulatory Effects of Maxacalcitol in a Psoriasis Model

| Parameter | Treatment | Observed Effect | Reference |

| Foxp3+ Cell Infiltration | Maxacalcitol | Significantly increased | [4] |

| IL-10 Expression | Maxacalcitol | Significantly increased | [4] |

| IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, IL-6 mRNA | Maxacalcitol | Downregulated | [4] |

| IL-23p19 mRNA | Maxacalcitol | Downregulated | [4] |

Experimental Protocol: Induction of Psoriasiform Skin Inflammation and Treatment

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Induction of Inflammation: Apply a topical irritant, such as imiquimod (B1671794) (IMQ) cream, to a shaved area of the mouse's back daily for a specified period (e.g., 6 days) to induce a psoriasis-like phenotype.

-

Treatment: Concurrently or pre-treat the inflamed skin with a topical formulation of Maxacalcitol or a vehicle control.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect skin samples for further analysis.

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Cytokine Expression

-

RNA Extraction: Extract total RNA from the collected skin samples using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using specific primers for the target cytokines (e.g., IL-17A, IL-23p19, IL-10, Foxp3) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Induction of Apoptosis

Emerging evidence suggests that Maxacalcitol can induce apoptosis, or programmed cell death, in certain cancer cells. This pro-apoptotic activity, combined with its antiproliferative effects, further highlights its potential as a therapeutic agent in oncology. While direct quantitative data on Maxacalcitol-induced apoptosis is still developing, the general mechanism for vitamin D analogs involves the regulation of apoptosis-related genes.

Signaling Pathways and Experimental Workflows

The non-calcemic effects of Maxacalcitol are initiated by its binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Diagram 1: Simplified Signaling Pathway of Maxacalcitol's Non-Calcemic Effects

Caption: Simplified signaling pathway of Maxacalcitol's non-calcemic effects.

Diagram 2: Experimental Workflow for Investigating Antiproliferative Effects

Caption: Experimental workflow for antiproliferative effect analysis.

Diagram 3: Experimental Workflow for Investigating Immunomodulatory Effects

Caption: Experimental workflow for immunomodulatory effect analysis.

Conclusion

Maxacalcitol's distinct pharmacological profile, characterized by potent non-calcemic actions, positions it as a valuable therapeutic agent and a compelling subject for further investigation. Its demonstrated antiproliferative, pro-differentiative, and immunomodulatory effects provide a strong rationale for its use in hyperproliferative and inflammatory skin diseases like psoriasis. Furthermore, its emerging anticancer properties warrant continued exploration in various malignancies. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a structured overview of Maxacalcitol's non-calcemic effects, quantitative data from key studies, and detailed experimental methodologies to facilitate future research in this promising area.

References

- 1. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Maxacalcitol in Human Plasma Using Maxacalcitol-D6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maxacalcitol (B1676222) (22-Oxacalcitriol) is a synthetic analog of the active form of vitamin D3, calcitriol.[1] It is utilized in the treatment of conditions such as psoriasis and secondary hyperparathyroidism.[1][2] Accurate quantification of Maxacalcitol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Maxacalcitol in human plasma. The use of a stable isotope-labeled internal standard, Maxacalcitol-D6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

Signaling Pathway and Experimental Workflow

The analytical workflow for the quantification of Maxacalcitol is a multi-step process designed to ensure accuracy and reproducibility. The following diagrams illustrate the logical flow of the experimental protocol.

References

- 1. Determination of 22-oxacalcitriol, a new analog of 1alpha,25-dihydroxyvitamin D3, in human serum by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Protocol for the Quantitative Analysis of Maxacalcitol-D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent regulator of calcium and phosphate (B84403) metabolism. It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. Accurate quantification of Maxacalcitol in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Maxacalcitol-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by correcting for matrix effects and variability in sample processing.

This document provides a detailed protocol for the quantitative analysis of Maxacalcitol in human plasma using this compound as an internal standard. The methodology is based on established principles of bioanalytical method validation.

Signaling Pathway of Maxacalcitol

Maxacalcitol functions by activating the Vitamin D Receptor (VDR). Upon binding, the Maxacalcitol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation.

Caption: Maxacalcitol signaling pathway.

Experimental Protocol: Quantitative Analysis of Maxacalcitol in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of Maxacalcitol from human plasma samples.

Materials and Reagents

-

Maxacalcitol analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of Maxacalcitol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Maxacalcitol stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create CC and QC samples at various concentrations.

Sample Preparation (Solid Phase Extraction)

-

Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in methanol

-

-

Gradient: A suitable gradient to separate Maxacalcitol from endogenous interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor to product ion transitions for Maxacalcitol and this compound should be optimized for the instrument used. The following are representative transitions:

Table 1: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Maxacalcitol | 419.3 | 287.2 | 15 |

| This compound | 425.3 | 293.2 | 15 |

Note: These values may require optimization on the specific instrument being used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Maxacalcitol.

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.1 | < 15 | < 15 | ± 20 |

| Low QC | 0.3 | < 10 | < 10 | ± 15 |

| Mid QC | 10 | < 10 | < 10 | ± 15 |

| High QC | 80 | < 10 | < 10 | ± 15 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | 85 - 95 | 90 - 110 |

| High QC | 80 | 85 - 95 | 90 - 110 |

Conclusion

This protocol provides a robust and reliable method for the quantitative analysis of Maxacalcitol in human plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high selectivity, sensitivity, and accuracy, making it suitable for regulated bioanalysis in support of pharmacokinetic and clinical studies. Adherence to established validation guidelines is essential to ensure the quality and reliability of the generated data.

Maxacalcitol-D6: Application Notes and Protocols for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent agonist of the Vitamin D Receptor (VDR).[1][2] It is utilized in the treatment of conditions such as psoriasis and secondary hyperparathyroidism.[3] Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Maxacalcitol. To ensure the accuracy and precision of these studies, a stable, isotopically labeled internal standard is essential for quantitative bioanalysis. Maxacalcitol-D6, a deuterated form of Maxacalcitol, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[4] Its six deuterium (B1214612) atoms provide a distinct mass shift from the parent compound, allowing for precise quantification while maintaining nearly identical physicochemical properties.

Mechanism of Action and Signaling Pathway

Maxacalcitol exerts its biological effects primarily through its high affinity for the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] The binding of Maxacalcitol to the VDR initiates a cascade of molecular events that modulate gene expression.

The key steps in the VDR signaling pathway are:

-

Ligand Binding: Maxacalcitol enters the target cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune function.

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Pharmacokinetic Data of Maxacalcitol

The following tables summarize pharmacokinetic data from studies on Maxacalcitol. While specific data for this compound is not detailed in literature, its pharmacokinetic properties are expected to be virtually identical to those of unlabeled Maxacalcitol.

Table 1: Cutaneous Pharmacokinetics of Topical Maxacalcitol Formulations in Healthy Subjects

| Time (hours) | Mean Concentration in Stratum Corneum (µg/g) ± SD |

| Ointment | |

| 2 | 6.9 ± 3.3 |

| 4 | 12.8 ± 6.2 |

| 6 | 11.8 ± 4.6 |

| 8 | 13.1 ± 5.2 |

| 10 | 12.3 ± 3.1 |

| Lotion | |

| 2 | 3.1 ± 1.0 |

| 4 | 9.1 ± 3.1 |

| 6 | 13.9 ± 3.4 |

| 8 | 13.1 ± 4.1 |

| 10 | 15.5 ± 3.1 |

Table 2: Serum Pharmacokinetics of Intraperitoneal Maxacalcitol in Peritoneal Dialysis Patients

| Time After Administration | Serum Concentration (pg/mL) |

| 5 minutes | 750 |

| 60 minutes | 500 |

Experimental Protocols

Protocol 1: Quantification of Maxacalcitol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the quantitative analysis of Maxacalcitol in human plasma, a common procedure in pharmacokinetic studies.

1. Materials and Reagents:

-

Maxacalcitol analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Maxacalcitol and this compound in acetonitrile (e.g., 1 mg/mL).

-

Prepare working solutions of Maxacalcitol by serial dilution of the stock solution to create calibration standards (e.g., ranging from 5 to 200 pg/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

-

To 500 µL of plasma sample, add 25 µL of the this compound internal standard solution and vortex for 30 seconds.

-

Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of water followed by 1 mL of 20% acetonitrile in water.

-

Dry the cartridges under a stream of nitrogen for 30 seconds.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A system capable of gradient elution (e.g., Agilent 1260 Infinity Binary LC system).

-

Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in multiple reaction monitoring (MRM) and positive ionization mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Maxacalcitol and this compound.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Maxacalcitol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Maxacalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental Workflow for a Pharmacokinetic Study.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Maxacalcitol in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable pharmacokinetic studies, which are fundamental to the development and clinical use of Maxacalcitol. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Cell Culture Experiments with Maxacalcitol-D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol, a synthetic analog of Vitamin D3, is a potent regulator of cell proliferation and differentiation. Its deuterated form, Maxacalcitol-D6, serves as a valuable tool in research settings, particularly in studies involving mass spectrometry-based detection methods where it can be used as an internal standard. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-proliferative effects on cancer cells, with a focus on pancreatic cancer cell lines.

Maxacalcitol exerts its biological effects primarily through the Vitamin D Receptor (VDR). Upon binding to the VDR, the complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1] One of the key mechanisms of its anti-cancer activity is the induction of G1 phase cell cycle arrest, which is associated with the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][2]

Data Presentation

Table 1: Illustrative IC50 Values of Maxacalcitol in Pancreatic Cancer Cell Lines

The following table presents illustrative half-maximal inhibitory concentration (IC50) values for Maxacalcitol in various pancreatic cancer cell lines after 72 hours of treatment, as determined by an MTT assay. These values are provided as examples to demonstrate the expected range of activity.

| Cell Line | IC50 (nM) |

| BxPC-3 | 150 |

| PANC-1 | 250 |

| MiaPaCa-2 | 400 |

| AsPC-1 | 320 |

Note: This data is illustrative and intended for guidance. Actual IC50 values should be determined experimentally for each cell line and specific experimental conditions.

Table 2: Illustrative Quantitative Analysis of p21 and p27 Protein Expression in BxPC-3 Cells

This table shows illustrative data from a quantitative Western blot analysis, demonstrating the fold change in p21 and p27 protein expression in BxPC-3 cells following treatment with 100 nM Maxacalcitol for 24 and 48 hours.

| Treatment | Time (hours) | p21 Fold Change (vs. Control) | p27 Fold Change (vs. Control) |

| Vehicle (Ethanol) | 24 | 1.0 | 1.0 |

| Maxacalcitol (100 nM) | 24 | 3.5 | 2.8 |

| Vehicle (Ethanol) | 48 | 1.0 | 1.0 |

| Maxacalcitol (100 nM) | 48 | 4.2 | 3.5 |

Note: This data is illustrative. Researchers should perform their own quantitative analyses to obtain precise fold change values.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol describes how to assess the effect of this compound on the proliferation of the pancreatic cancer cell line BxPC-3.

Materials:

-

BxPC-3 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (1 mM in ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium from the 1 mM stock solution to achieve final concentrations ranging from 1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of ethanol (B145695) used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Western Blot Analysis of p21 and p27

This protocol details the procedure for analyzing the expression of p21 and p27 proteins in BxPC-3 cells treated with this compound.

Materials:

-

BxPC-3 cells

-

6-well plates

-

This compound stock solution (1 mM in ethanol)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed BxPC-3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 100 nM this compound or vehicle control for 24 and 48 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p21, p27, and β-actin (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the p21 and p27 bands to the β-actin band to determine the relative protein expression.

-

Mandatory Visualizations

Caption: this compound signaling pathway leading to G1 phase cell cycle arrest.

Caption: Experimental workflow for the MTT cell proliferation assay.

Caption: Workflow for Western blot analysis of p21 and p27 expression.

References

Preparation of Maxacalcitol-D6 Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of stock solutions of Maxacalcitol-D6, a deuterated analog of the non-calcemic vitamin D3 derivative, Maxacalcitol. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and development.

This compound is utilized as a vitamin D receptor (VDR) ligand and often serves as an internal standard in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is essential for accurate calculations and solvent selection during stock solution preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₆D₆O₄ | [2] |

| Molecular Weight | 424.65 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99.63% | [2] |

| Solubility in DMSO | 100 mg/mL (235.49 mM) | [1][6] |

| Storage (Solid) | 4°C, protect from light, stored under nitrogen | [1] |

| Storage (in Solvent) | -80°C for up to 1 year | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparations: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.2465 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 4.2465 mg of the compound.

-

Dissolution: Cap the vial securely and vortex thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonication in an ultrasonic bath may be required.[1][6] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[1]

-

Aliquotting and Storage: Once a clear solution is obtained, it is advisable to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[7]

-

Long-term Storage: For long-term storage, the stock solution should be stored at -80°C.[7] It is important to note that the compound is unstable in solution, and freshly prepared solutions are recommended for optimal results.[1][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Signaling Pathway Context

While this document focuses on the preparation of this compound, it is important to understand its biological context. Maxacalcitol and its deuterated form are analogs of vitamin D3 and act as ligands for the Vitamin D Receptor (VDR). The VDR signaling pathway plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. This compound | C26H42O4 | CID 66577028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Maxacalcitol | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Analytical Detection of Maxacalcitol-D6 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxacalcitol (22-oxacalcitriol) is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. It is utilized in the treatment of conditions such as secondary hyperparathyroidism. The accurate quantification of Maxacalcitol and its deuterated internal standard, Maxacalcitol-D6, in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides detailed analytical methods and protocols for the sensitive and specific detection of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for the quantification of Maxacalcitol due to its similar chemical and physical properties and its distinct mass-to-charge ratio.

Signaling Pathway of Maxacalcitol

Maxacalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This binding initiates a cascade of molecular events leading to the regulation of gene expression. The general signaling pathway is as follows:

-

Binding: Maxacalcitol enters the target cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: The Maxacalcitol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: This heterodimeric complex translocates to the nucleus.

-

Gene Transcription: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding modulates the transcription of genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune responses.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the quantification of Maxacalcitol due to its high sensitivity, specificity, and throughput.

Experimental Workflow

The general workflow for the analysis of Maxacalcitol in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for similar vitamin D analogs and is expected to have high recovery for Maxacalcitol. A two-step SPE process often yields cleaner extracts.[1]

-

Sample Pre-treatment: To 500 µL of plasma or serum, add 25 µL of this compound internal standard solution (e.g., 10 ng/mL in methanol). Vortex for 30 seconds. Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds. Centrifuge at 14,000 rpm for 5 minutes at 10°C.

-

C18 SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.

-

Drying: Dry the cartridge by applying nitrogen or a vacuum for 30 seconds.

-

Elution 1: Elute the analyte from the C18 cartridge with an appropriate solvent (e.g., 1 mL of acetonitrile).

-

NH2 SPE Cartridge Step (for enhanced cleanup):

-

Condition an NH2 SPE cartridge with 1 mL of hexane (B92381).

-

Evaporate the eluate from the C18 cartridge to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of hexane:isopropanol (95:5, v/v) and load it onto the conditioned NH2 cartridge.

-

Wash the cartridge with 1 mL of hexane.

-

Elute the analyte with 1 mL of hexane:isopropanol (80:20, v/v).

-

-

Final Preparation: Evaporate the final eluate to dryness. Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a simpler but potentially less clean alternative to SPE.

-

Sample Pre-treatment: To 200 µL of plasma or serum, add 25 µL of this compound internal standard solution.

-

Protein Precipitation: Add 400 µL of acetonitrile containing 1% formic acid. Vortex vigorously for 20 seconds.

-

Extraction: Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporation and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Recommended Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start with 80% B, increase to 90% B over 3 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The exact MRM transitions should be optimized by infusing standard solutions of Maxacalcitol and this compound. Based on the molecular weights (Maxacalcitol: 418.6 g/mol ; this compound: ~424.6 g/mol ) and fragmentation patterns of similar vitamin D analogs, the following transitions are proposed:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Maxacalcitol | 419.3 [M+H]⁺ | To be determined experimentally (likely fragments from water loss) |

| This compound | 425.3 [M+H]⁺ | To be determined experimentally |

Note: The fragmentation of vitamin D analogs often involves sequential loss of water molecules. Therefore, expected product ions for Maxacalcitol would be around m/z 401.3 ([M+H-H₂O]⁺) and 383.3 ([M+H-2H₂O]⁺). The corresponding product ions for this compound would be shifted by +6 Da.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines. Key parameters to evaluate are summarized below.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 over the desired concentration range (e.g., 20-1000 pg/mL) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy within ±20%; precision <20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) < 15% (<20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Evaluated under various storage and handling conditions (freeze-thaw, bench-top, long-term) |

Table 2: Example Quantitative Data for a Vitamin D Analog Method

| Parameter | Result |

| Linearity Range | 20 - 640 pg/mL[1] |

| LLOQ | 20 pg/mL |

| Intra-assay Precision (CV%) | 9.83% at 30 pg/mL[1] |

| Inter-assay Precision (CV%) | 10.67% at 30 pg/mL[1] |